N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclopentyl group, an aminomethyl group, a nitrobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclopentyl derivative, which is then functionalized with an aminomethyl group. The nitrobenzene moiety is introduced through nitration reactions, and the sulfonamide group is added via sulfonation. Each step requires specific reagents and conditions, such as strong acids for nitration and sulfonation, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to maintain consistent production rates. Safety measures are crucial due to the use of strong acids and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrobenzene moiety can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(Aminomethyl)cyclopentyl]-2-chloroacetamide
- N-[1-(Aminomethyl)cyclopentyl]-2-chloracetamid
Uniqueness
N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c13-9-12(7-3-4-8-12)14-20(18,19)11-6-2-1-5-10(11)15(16)17/h1-2,5-6,14H,3-4,7-9,13H2 |
InChI Key |
DFMGDRRVJMDCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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